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Cat. No.: B2662581 Get Quote

Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent used to

covalently link proteins or other biomolecules containing primary amines.[1][2] Its structure

consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm.[1] This

spacer contains a central disulfide (SS) bond, which is susceptible to cleavage by reducing

agents, and two short polyethylene glycol (PEG1) units that enhance water solubility.[3][4][5]

This reagent is ideal for applications requiring the temporary linkage of molecules, such as in

the study of protein-protein interactions, the creation of reversible antibody-drug conjugates

(ADCs), and the assembly of stimuli-responsive biomaterials.[3][6][7]

The NHS esters react selectively with primary amines (-NH2), found on the N-terminus of

proteins and the side chain of lysine residues, to form stable amide bonds.[8] The reaction

proceeds efficiently under mild, physiological to slightly alkaline conditions (pH 7.2-8.5).[9][10]

The key feature of this crosslinker is the disulfide bond, which can be readily cleaved under

mild reducing conditions, for example, using dithiothreitol (DTT) or tris(2-

carboxyethyl)phosphine (TCEP).[11] This allows for the dissociation of the crosslinked

conjugate back into its original components, making it a powerful tool for applications where

reversibility is desired.[3][12]

Mechanism of Action

The utility of NHS-PEG1-SS-PEG1-NHS is based on two distinct chemical reactions:
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Amine Conjugation (Amide Bond Formation): The process begins with the nucleophilic attack

of an unprotonated primary amine from a protein on the carbonyl carbon of the NHS ester.

This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

[6] This reaction is highly dependent on pH; the amine must be deprotonated to be

nucleophilic. However, at higher pH values, the competing reaction—hydrolysis of the NHS

ester by water—also accelerates, which can reduce conjugation efficiency.[9]

Disulfide Cleavage (Reversibility): The disulfide bond within the spacer arm can be cleaved

by reducing agents. These agents reduce the disulfide bond (-S-S-) to two separate thiol

groups (-SH), thereby breaking the covalent linkage between the conjugated molecules.[11]

[13] This reaction is typically rapid and can be performed under gentle conditions that

preserve the integrity of the proteins.[11]

Physicochemical and Reaction Data
The following tables summarize key quantitative data for the effective use of NHS-ester

disulfide crosslinkers.

Table 1: Physicochemical Properties of NHS-PEG1-SS-PEG1-NHS

Property Value Reference

Chemical Name NHS-PEG1-SS-PEG1-NHS [1]

CAS Number 1688598-83-5 [1]

Molecular Formula C14H16N2O10S2 [1]

Molecular Weight 436.4 g/mol [1]

Reactivity Primary Amines (-NH2) [1]

| Cleavability | Reducible Disulfide Bond |[1] |

Table 2: Recommended Conditions for NHS Ester Conjugation
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Parameter
Recommended
Range

Notes Reference

pH 7.2 - 8.5

Optimal balance
between amine
reactivity and NHS
ester hydrolysis.

[9][14]

Temperature
4°C to Room

Temperature (25°C)

Lower temperatures

can prolong reaction

time but increase NHS

ester stability.

[6][15]

Reaction Time
30 - 60 minutes at RT;

2 - 4 hours at 4°C

Requires optimization

based on protein

concentration and

reactivity.

[6][14]

Molar Excess of

Crosslinker
10- to 50-fold

Higher excess can

improve efficiency but

may increase non-

specific modifications.

[6][16]

Compatible Buffers
Phosphate, Borate,

HEPES, Bicarbonate

Must be free of

primary amines (e.g.,

Tris, Glycine).

[9][14]

| Quenching Reagents | Tris, Glycine, Hydroxylamine | Used to terminate the reaction by

consuming unreacted NHS esters. |[6][9] |

Table 3: Stability of NHS Esters as a Function of pH
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pH Temperature (°C)
Half-life of NHS
Ester

Reference

7.0 0 4 - 5 hours [9]

7.0 Room Temperature ~7 hours [6]

8.0 4 ~1 hour [6]

8.6 4 10 minutes [9][14]

| 9.0 | Room Temperature | Minutes |[6] |

Table 4: Conditions for Disulfide Bond Cleavage

Reducing
Agent

Concentration
Incubation
Time

Incubation
Temperature

Reference

DTT 20 - 50 mM
15 - 60
minutes

Room
Temperature to
37°C

[11]

TCEP 0.5 - 20 mM 5 - 30 minutes
Room

Temperature
[11]

| 2-Mercaptoethanol (BME) | 10 - 100 mM | 30 - 60 minutes | Room Temperature to 37°C |[11] |

Note: TCEP is often preferred as it is odorless, more stable, and does not require a specific pH

range for activity.[11]

Experimental Protocols
Protocol 1: Protein-Protein Crosslinking
This protocol details the procedure for creating a covalent linkage between two proteins

(Protein A and Protein B) using NHS-PEG1-SS-PEG1-NHS.

Materials:
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Purified Protein A and Protein B

NHS-PEG1-SS-PEG1-NHS crosslinker

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Ensure the

buffer is amine-free.[9]

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Desalting columns or dialysis cassettes for purification

Procedure:

Protein Preparation:

Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration

of 1-10 mg/mL. If the proteins are stored in a buffer containing primary amines (like Tris),

they must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

Crosslinker Stock Solution Preparation:

Immediately before use, allow the vial of NHS-PEG1-SS-PEG1-NHS to equilibrate to room

temperature to prevent moisture condensation.[16]

Prepare a 10 mM stock solution by dissolving the required amount of the crosslinker in

anhydrous DMSO.[16]

Crosslinking Reaction:

Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture.

[16] The final DMSO concentration should not exceed 10% to avoid protein denaturation.

[6]

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16] The

optimal time may require adjustment.
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Quenching the Reaction:

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM

(e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[16]

Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are

hydrolyzed.[16]

Purification:

Remove excess crosslinker and quenching reagents by passing the reaction mixture

through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]

Analysis:

Analyze the crosslinked product using SDS-PAGE. A successful crosslink will result in a

new band corresponding to the molecular weight of the Protein A-Protein B conjugate.

Further analysis can be performed by size-exclusion chromatography (SEC) or mass

spectrometry.

Protocol 2: Cleavage of Disulfide Linkage
This protocol describes how to reverse the crosslink and separate the conjugated proteins.

Materials:

Crosslinked protein conjugate from Protocol 1

Reducing Agent: 500 mM DTT or 100 mM TCEP stock solution

SDS-PAGE loading buffer (with and without a reducing agent for comparison)

Procedure:

Sample Preparation:

Aliquot the purified crosslinked protein conjugate into two tubes.

Cleavage Reaction:
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To one tube, add the reducing agent stock solution to a final concentration of 20-50 mM

DTT or 1-10 mM TCEP.[11]

Incubate the sample at 37°C for 30 minutes.

The second tube will serve as the non-reduced control.

Analysis:

Add SDS-PAGE loading buffer to both the reduced and non-reduced samples.

Run both samples on an SDS-PAGE gel.

Expected Result: The non-reduced sample should show a high-molecular-weight band

corresponding to the crosslinked conjugate. The reduced sample should show the

disappearance of this band and the appearance of bands corresponding to the individual

Protein A and Protein B.
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Step 1: Conjugation

Step 2: Reversal

Protein A (-NH2)

Protein A-S-S-Protein B
(Stable Conjugate)

 pH 7.2-8.5 
 Amine-free buffer 

Protein B (-NH2)

 pH 7.2-8.5 
 Amine-free buffer 

NHS-PEG1-SS-PEG1-NHS

 pH 7.2-8.5 
 Amine-free buffer 

Protein A (-SH)

 Add Reducing Agent 
 (e.g., DTT, TCEP) 

Protein B (-SH)

 Add Reducing Agent 
 (e.g., DTT, TCEP) 

Click to download full resolution via product page

Caption: Reaction mechanism of reversible protein crosslinking.
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Start: Purified Proteins

1. Buffer Exchange into
Amine-Free Buffer (pH 7.5)

2. Prepare 10 mM Crosslinker
Stock in Anhydrous DMSO

3. Mix Proteins & Crosslinker
Incubate 30-60 min @ RT

4. Add Quenching Buffer
(e.g., Tris) to Stop Reaction

5. Purify Conjugate
(Desalting or Dialysis)

6. Analyze by SDS-PAGE
(Confirm Conjugate Formation)

7. Add Reducing Agent (DTT/TCEP)
Incubate 30 min @ 37°C

8. Analyze by SDS-PAGE
(Confirm Cleavage)

End: Regenerated Proteins

Click to download full resolution via product page

Caption: Experimental workflow for crosslinking and cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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